6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-nitrophenol with urea in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group results in an amine.
Scientific Research Applications
6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Similar compounds include other benzoxazole derivatives such as 5-hydroxy-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one and 6-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-amino-5-hydroxy-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H8N2O3/c1-10-5-3-6(11)4(9)2-7(5)13-8(10)12/h2-3,11H,9H2,1H3 |
InChI Key |
SKXVRFQVCFKYAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)O)N)OC1=O |
Origin of Product |
United States |
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